N'-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide
Description
N'-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide is an ethanediamide (oxamide) derivative featuring a 4-methylphenyl group and a 2-(morpholin-4-yl)ethyl substituent. The ethanediamide backbone (-NH-C(=O)-C(=O)-NH-) provides a planar, hydrogen-bonding-capable scaffold, while the 4-methylphenyl group introduces steric bulk and lipophilicity. The morpholine moiety, a six-membered ring containing one oxygen and one nitrogen atom, enhances solubility in polar solvents due to its polarity and hydrogen-bonding capacity. This compound is structurally analogous to bioactive molecules, particularly those targeting enzymes or receptors where the oxamide group may act as a hydrogen-bond donor/acceptor .
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-(2-morpholin-4-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-12-2-4-13(5-3-12)17-15(20)14(19)16-6-7-18-8-10-21-11-9-18/h2-5H,6-11H2,1H3,(H,16,19)(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWILGNCIWAYFB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCOCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N'-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide is an organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the synthesis, biological mechanisms, and research findings associated with this compound.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : CHNO
- Molecular Weight : 250.35 g/mol
This compound features a morpholine ring, which is known for its ability to enhance solubility and bioavailability, making it a valuable component in drug design.
Synthesis Methods
The synthesis of this compound typically involves the reaction of 4-methylphenylamine with 2-(morpholin-4-yl)ethylamine. The process may utilize coupling reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) under mild conditions in organic solvents like dichloromethane or dimethylformamide (DMF) .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of morpholine have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for related compounds have been reported as low as 62.5 µg/mL against E. coli and E. faecalis .
Anticancer Activity
In vitro studies have demonstrated that certain derivatives possess antiproliferative effects against human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer). The half-maximal inhibitory concentration (IC50) values for these cell lines were reported to be approximately 226 µg/mL and 242.52 µg/mL, respectively . The mechanism of action may involve the modulation of specific signaling pathways or interaction with cellular receptors.
The biological activity of this compound is hypothesized to involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Interaction : It could interact with specific receptors on cell membranes, altering cellular responses.
- Oxidative Stress Induction : Some studies suggest that similar compounds can induce oxidative stress in target cells, leading to apoptosis.
Case Studies and Research Findings
A review of literature reveals various studies focusing on the biological activities of morpholine derivatives:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of N'-(4-methylphenyl)-N-[2-(morpholin-4-yl)ethyl]ethanediamide and their key features:
Structural and Functional Analysis:
The morpholine moiety in all analogs improves solubility in biological matrices, critical for drug-like properties.
Backbone and Linker Modifications
- The ethanediamide backbone in the target compound allows for dual hydrogen-bonding interactions, unlike the single amide in N-(4-methylphenyl)formamide (). This makes the target more suitable for binding to proteins with extended active sites.
- A propyl linker to morpholine () vs. the target’s ethyl linker may increase conformational flexibility, affecting binding kinetics.
Therapeutic Potential Morpholine-containing ethanediamides are explored as kinase inhibitors or protease ligands due to their balanced solubility and binding properties. The furan-containing analog () might target enzymes with aromatic substrate preferences. Simpler analogs like N-(4-methylphenyl)formamide () are studied for dielectric properties, suggesting applications in materials science.
Critical Insights
- Morpholine vs. Heteroaromatic Groups : Morpholine’s polarity is advantageous for pharmacokinetics, while furan () or methoxy groups () diversify electronic profiles.
- Backbone Rigidity : The ethanediamide scaffold’s rigidity may limit conformational adaptability compared to formamides (), impacting target selectivity.
- Synthetic Challenges : Ethanediamides require multi-step synthesis (e.g., condensation reactions), unlike simpler formamides, which are accessible via direct acylation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
